Givinostat impurity 5-d4 is a deuterium-labeled analog of Givinostat, a histone deacetylase inhibitor used primarily in the treatment of certain hematological malignancies. The incorporation of deuterium, a stable isotope of hydrogen, into the compound aids in tracking and quantifying its presence in biological systems during pharmacokinetic studies. This impurity is significant for analytical purposes and can serve as an internal standard in research settings.
Givinostat impurity 5-d4 falls under the category of stable isotopes and chemical impurities. Its classification as an impurity is crucial for quality control in pharmaceutical formulations, ensuring that the active pharmaceutical ingredient meets regulatory standards.
The synthesis of Givinostat impurity 5-d4 typically involves the introduction of deuterium into the molecular structure of Givinostat. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium atoms. Specific methods include:
The molecular structure of Givinostat impurity 5-d4 retains the core framework of Givinostat but features deuterium substitutions. This modification does not significantly alter its biological activity but allows for enhanced detection in analytical methods.
The molecular formula for Givinostat impurity 5-d4 can be represented as , where denotes deuterium atoms replacing hydrogen atoms in the original structure. The incorporation of these heavy isotopes affects the compound's mass spectrometry profiles, aiding in its identification.
Givinostat impurity 5-d4 can undergo various chemical reactions typical of histone deacetylase inhibitors. These may include:
The reactions involving Givinostat impurity 5-d4 are often studied using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to monitor reaction progress and product formation.
Givinostat functions primarily as a histone deacetylase inhibitor, impacting gene expression by altering chromatin structure. The mechanism involves:
Research indicates that Givinostat shows efficacy against cells with specific mutations (e.g., JAK2 V617F) in chronic myeloproliferative neoplasms . The presence of Givinostat impurity 5-d4 does not interfere with this mechanism but allows for better tracking during studies.
Relevant data regarding these properties can be found in product data sheets provided by suppliers like MedChemExpress .
Givinostat impurity 5-d4 has several applications in scientific research:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8